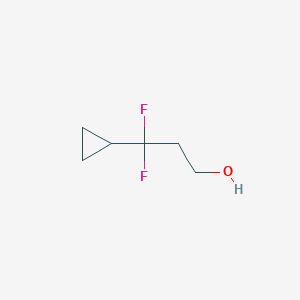

3-Cyclopropyl-3,3-difluoropropan-1-ol

Description

Significance of Organofluorine Compounds in Modern Chemical Synthesis

Organofluorine compounds have an escalating impact on modern chemistry, particularly in the development of pharmaceuticals and agrochemicals. The introduction of fluorine into an organic molecule can profoundly alter its physical, chemical, and biological properties. nih.gov Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. nih.gov It is estimated that approximately 20% of all pharmaceuticals contain fluorine, including several top-selling drugs.

The presence of a gem-difluoro group, as seen in 3-Cyclopropyl-3,3-difluoropropan-1-ol, is a common strategy to create a bioisostere for a carbonyl group, influencing the molecule's conformation and electronic properties without being susceptible to metabolic reduction. This strategic placement of fluorine can lead to compounds with improved pharmacokinetic profiles.

The Cyclopropane (B1198618) Motif as a Versatile Structural Element in Organic Chemistry

The cyclopropane ring, a three-membered carbocycle, is a unique structural element in organic chemistry due to its inherent ring strain and unusual bonding characteristics. nih.gov This strain endows cyclopropane derivatives with reactivity patterns that are distinct from their acyclic or larger-ring counterparts. In medicinal chemistry, the cyclopropane motif is valued for its ability to impart conformational rigidity to a molecule, which can lead to more selective interactions with biological targets. researchgate.net

Furthermore, the compact and three-dimensional nature of the cyclopropane ring allows for the exploration of chemical space in ways that are not possible with more traditional, planar structures. Its incorporation can also enhance metabolic stability by protecting adjacent chemical bonds from enzymatic degradation.

Strategic Importance of Fluorinated Alcohols as Building Blocks and Reaction Media

Fluorinated alcohols are not only valuable end-products but also serve as important intermediates and reaction media in organic synthesis. tcichemicals.com Their unique properties, such as high polarity, strong hydrogen-bonding ability, and low nucleophilicity, make them effective promoters for a variety of chemical transformations. nih.gov As building blocks, they provide a straightforward route to introduce fluorine into a molecule. The hydroxyl group can be readily transformed into other functional groups, allowing for further synthetic manipulations.

The presence of fluorine atoms can significantly influence the acidity of the alcohol's hydroxyl group, which in turn affects its reactivity. This modulation of properties is a key tool for the synthetic chemist in designing reaction pathways.

Research Scope and Potential of this compound within Advanced Organic Synthesis

The combination of a gem-difluoro group, a cyclopropane ring, and a primary alcohol in this compound creates a building block with significant potential for advanced organic synthesis. The alcohol functionality serves as a handle for a wide array of chemical transformations, including oxidation, esterification, and conversion to leaving groups for nucleophilic substitution.

The gem-difluoro-cyclopropyl moiety is a particularly interesting pharmacophore. Its rigid structure and the electronic influence of the fluorine atoms can be exploited in the design of enzyme inhibitors and other biologically active molecules. Research in this area is likely to focus on the development of novel synthetic methods to access this and related compounds, as well as the exploration of its utility in the synthesis of complex target molecules.

While specific research on this compound is still emerging, the known chemistry of its constituent parts suggests a promising future. For instance, the synthesis of related gem-difluorocyclopropanes has been achieved through various methods, including the reaction of alkenes with difluorocarbene precursors. researchgate.net The subsequent functionalization to introduce the propan-1-ol side chain would be a key synthetic challenge.

| Structural Motif | Key Properties | Potential Contribution to this compound |

| gem-Difluoro Group | High electronegativity, strong C-F bond, bioisostere of a carbonyl group | Enhanced metabolic stability, modulated lipophilicity and electronic properties |

| Cyclopropane Ring | High ring strain, conformational rigidity, three-dimensional structure | Unique reactivity, precise spatial arrangement of functional groups, increased metabolic stability |

| Primary Alcohol | Versatile functional group for transformations (oxidation, esterification, etc.) | A key handle for further synthetic elaboration and diversification |

The exploration of the synthesis and reactivity of this compound will undoubtedly open new avenues in the development of novel organic compounds with tailored properties for a range of applications.

Structure

3D Structure

Properties

Molecular Formula |

C6H10F2O |

|---|---|

Molecular Weight |

136.14 g/mol |

IUPAC Name |

3-cyclopropyl-3,3-difluoropropan-1-ol |

InChI |

InChI=1S/C6H10F2O/c7-6(8,3-4-9)5-1-2-5/h5,9H,1-4H2 |

InChI Key |

YTOWZJPYSLVJMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(CCO)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyclopropyl 3,3 Difluoropropan 1 Ol and Analogous Structures

Approaches to Geminal Difluorocyclopropane Ring Construction

The construction of the geminal difluorocyclopropane ring predominantly relies on the generation and subsequent reaction of difluorocarbene (:CF₂) with an appropriate alkene precursor. Difluorocarbene is a relatively stable carbene species due to the back-donation of electron pairs from the fluorine atoms into the vacant p-orbital of the carbene carbon. cas.cn Nevertheless, it is an electrophilic species that reacts readily with electron-rich double bonds to form the desired three-membered ring. beilstein-journals.orgnih.gov

Carbene-Mediated Cyclopropanation Reactions

Carbene-mediated cyclopropanation is the cornerstone for synthesizing gem-difluorocyclopropanes. This process involves the in situ generation of difluorocarbene, which is then trapped by an alkene. The efficiency and substrate scope of the reaction are highly dependent on the method used to generate the difluorocarbene, as the reaction conditions must be compatible with the starting alkene and the final cyclopropanated product.

A variety of precursors have been developed to generate difluorocarbene under different conditions, ranging from high-temperature thermolysis to mild, base-free methods. The choice of precursor is often dictated by the stability of the alkene substrate and the desired scale of the reaction.

Historically, halodifluoromethanes like chlorodifluoromethane (B1668795) (CHClF₂, Freon 22) were used as precursors for difluorocarbene. researchgate.net The generation involves the elimination of a hydrogen halide using a strong base, such as a metal alkoxide or alkyllithium. beilstein-journals.org However, this method often results in low yields because the strong bases can react with the generated difluorocarbene. beilstein-journals.org The harsh reaction conditions, including high temperatures and the need for an autoclave, further limit its application. beilstein-journals.org

An alternative involves using dibromodifluoromethane (B1204443) (CF₂Br₂) with a reducing agent. For instance, the reaction of CF₂Br₂ with zinc dust or triphenylphosphine (B44618) can generate difluorocarbene suitable for the cyclopropanation of electron-rich alkenes. beilstein-journals.orgnih.gov Phase-transfer catalysis (PTC) has also been explored to generate difluorocarbene from chlorodifluoromethane using concentrated sodium or potassium hydroxide, but the carbene generated is often not efficient for cyclopropanation. beilstein-journals.orgnih.gov

The thermal decarboxylation of sodium halodifluoroacetates is one of the most common and reliable methods for generating difluorocarbene. Sodium chlorodifluoroacetate (ClCF₂CO₂Na) has been widely used, but its application has drawbacks. beilstein-journals.orgthieme-connect.com The reaction typically requires high temperatures (around 180–190 °C) and an excess of the reagent. beilstein-journals.org Furthermore, ClCF₂CO₂Na is highly hygroscopic and deliquescent, which can complicate handling. beilstein-journals.orgresearchgate.net

A significant improvement was achieved with the use of sodium bromodifluoroacetate (BrCF₂CO₂Na). researchgate.netorganic-chemistry.org This reagent is not hygroscopic, is stable at room temperature, and decomposes to generate difluorocarbene under milder conditions. beilstein-journals.orgorganic-chemistry.org This allows for the high-yielding synthesis of gem-difluorocyclopropanes from a wide range of substrates, including thermally sensitive ones. beilstein-journals.orgorganic-chemistry.org

| Precursor | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| ClCF₂CO₂Na | 4.0 | Diglyme | 180 | 1 | 75 | beilstein-journals.org |

| BrCF₂CO₂Na | 1.5 | Diglyme | 150 | 1 | 99 | beilstein-journals.org |

Hexafluoropropene oxide (HFPO) is an inexpensive and effective industrial chemical that serves as a source of difluorocarbene upon thermal decomposition. beilstein-journals.orgnih.govfluoryx.com Heating HFPO above 170 °C, either in an autoclave or via gas-phase co-pyrolysis, generates difluorocarbene and trifluoroacetyl fluoride (B91410). beilstein-journals.orgnih.govwikipedia.org This method is particularly suitable for the difluorocyclopropanation of simple alkyl- and aryl-substituted alkenes. beilstein-journals.orgnih.gov

Difluorodiazirine is another precursor that cleanly generates difluorocarbene. researchgate.net It can be decomposed either photochemically or thermally (above 165 °C) to yield difluorocarbene and nitrogen gas as the only byproduct. beilstein-journals.orgnih.gov This allows for reactions under mild conditions and produces gem-difluorocyclopropanes in good yields. beilstein-journals.orgnih.gov However, a significant disadvantage of difluorodiazirine is its explosive nature, which limits its practical application. beilstein-journals.orgnih.gov

Trialkyl(trifluoromethyl)silanes, particularly trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent, have emerged as safe, low-cost, and commercially available precursors for difluorocarbene. beilstein-journals.org The generation of difluorocarbene from TMSCF₃ requires an initiator.

Two primary methods are used:

Fluoride-Initiated: A catalytic amount of a fluoride source, such as tetrabutylammonium (B224687) difluorotriphenylsiliconate (TBAT), can initiate the decomposition of TMSCF₃ at low temperatures to generate difluorocarbene. This makes it suitable for thermally unstable substrates. cas.cn

Iodide-Initiated: Sodium iodide (NaI) can also be used to promote the reaction, typically at elevated temperatures (60–110 °C). beilstein-journals.orgcas.cn This protocol is robust and compatible with a wide range of functional groups on the alkene, including both electron-rich and moderately electron-poor systems. beilstein-journals.orgcas.cn

The versatility of the TMSCF₃/NaI system has been demonstrated in the synthesis of numerous functionalized gem-difluorocyclopropanes. beilstein-journals.orgresearchgate.net

| Alkene Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Styrene | THF | 65 | 4 | 85 | cas.cn |

| 1-Octene | THF | 65 | 4 | 82 | cas.cn |

| (E)-4-Octene | THF | 65 | 4 | 83 | cas.cn |

| 1,1-Diphenylethene | THF | 65 | 4 | 97 | cas.cn |

| N-Vinyl-2-pyrrolidinone | THF | 65 | 4 | 88 | cas.cn |

| Ethyl acrylate | CH₃CN | 110 | 2 | 83 | cas.cn |

Cycloaddition with Unsaturated Substrates

A primary method for the synthesis of gem-difluorocyclopropanes involves the [2+1] cycloaddition of a difluorocarbene with an alkene. researchgate.netresearchgate.net Difluorocarbene, a highly reactive intermediate, is typically generated in situ from various precursors. researchgate.net The electrophilic nature of difluorocarbene means that it reacts readily with electron-rich olefins. researchgate.net

The reaction of difluorocarbene with electron-rich olefins is a well-established and efficient method for the formation of gem-difluorocyclopropanes. researchgate.net Various sources of difluorocarbene can be employed, including the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂COONa) and the use of reagents like trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent. researchgate.netresearchgate.net The choice of precursor can be critical, with some reagents being more suitable for specific substrates. For instance, dibromodifluoromethane is an effective source of difluorocarbene for reactions with electron-rich alkenes. nih.gov

Recent advancements have also explored visible-light-promoted [1+2] cycloaddition reactions of aryl diazo esters with gem-difluoroalkenes, offering a mild and efficient route to construct difluorocyclopropanes. bohrium.com Additionally, the olefin metathesis reaction has been successfully used to synthesize bis- and oligo-gem-difluorocyclopropane derivatives, demonstrating the versatility of cycloaddition strategies in creating complex fluorinated molecules. acs.org

The reactivity of gem-difluorocyclopropanes extends to [3+2] cycloaddition reactions, where they can act as three-carbon synthons. For example, rhodium-catalyzed [3+2] cycloaddition with internal olefins has been developed to produce gem-difluorinated cyclopentanes. nih.gov Similarly, Lewis acid-catalyzed [3+2] cycloadditions of gem-difluorocyclopropane diesters with aldehydes and ketones have been reported, yielding densely functionalized gem-difluorotetrahydrofuran skeletons. rsc.orgrsc.org In these reactions, the gem-difluoro group can act as an unconventional donor to activate the cyclopropane (B1198618) ring. rsc.org

Below is a table summarizing various cycloaddition reactions for the synthesis of gem-difluorocyclopropane structures:

| Reaction Type | Substrates | Catalyst/Reagent | Product | Ref. |

| [2+1] Cycloaddition | Alkene, Difluorocarbene precursor | Varies | gem-Difluorocyclopropane | researchgate.netresearchgate.net |

| [3+2] Cycloaddition | gem-Difluorocyclopropane, Internal alkene | Rhodium catalyst | gem-Difluorinated cyclopentane | nih.gov |

| [3+2] Cycloaddition | gem-Difluorocyclopropane diester, Aldehyde/Ketone | Lewis acid (e.g., AlCl₃) | gem-Difluorotetrahydrofuran | rsc.orgrsc.org |

| [3+2] Cycloaddition | gem-Difluorocyclopropene, Azomethine ylide | None | Fluorine-containing 3-azabicyclo[3.1.0]hexane | nih.gov |

The cyclopropanation of electron-deficient alkenes with difluorocarbene is generally less efficient due to the electrophilic nature of the carbene. beilstein-journals.org Consequently, specialized methods are often required. Alternative strategies, such as intramolecular cyclizations and nucleophilic fluorination, have been developed to access fluorinated cyclopropanes bearing electron-withdrawing groups. beilstein-journals.org

While direct difluorocarbene addition to electron-deficient alkenes can be low-yielding, certain carbene precursors and reaction conditions can facilitate the transformation. The development of novel difluorocarbene sources continues to be an active area of research to broaden the scope of these reactions. researchgate.net

Non-Carbene Routes to Geminal Difluorocyclopropanes

In addition to carbene-based methods, several non-carbene routes have been developed for the synthesis of gem-difluorocyclopropanes. These methods are particularly valuable for substrates that are incompatible with the conditions required for carbene generation and for the synthesis of highly functionalized cyclopropanes. researchgate.netnih.gov

Intramolecular cyclization represents a powerful non-carbene approach. One such method involves an Et₃B-initiated radical cyclization of compounds like 2,4,6-trimethylphenyl 4-bromo-4,4-difluorocrotonate, which can be formed from the Michael addition of ester and amide enolates. nih.gov Another example is the intramolecular Wurtz reaction, also known as the Freund reaction or Hass cyclopropane process. researchgate.net These intramolecular strategies are advantageous for creating specific and often complex cyclopropane derivatives.

Nucleophilic fluorination of a pre-existing cyclopropane ring is another viable non-carbene strategy. researchgate.net This approach typically involves the conversion of other functional groups on the cyclopropane ring, such as hydroxyl or carbonyl groups, into geminal difluorides. Reagents like diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄) can be employed for such transformations. This method is particularly useful when the corresponding non-fluorinated cyclopropane precursor is readily available.

Michael-Induced Ring Closure (MIRC) reactions provide an elegant pathway to cyclopropanes. rsc.org In the context of gem-difluorocyclopropanes, this can involve the Michael addition of a nucleophile to an activated double bond, creating a carbanion that subsequently undergoes intramolecular cyclization by displacing a leaving group. researchgate.net This process allows for the stereocontrolled synthesis of highly substituted cyclopropanes. The enantioselective version of MIRC reactions has become a versatile and efficient method for generating chiral cyclopropane rings with high enantioselectivity. rsc.org

A summary of non-carbene routes is presented in the table below:

| Method | Description | Key Reagents/Conditions | Ref. |

| Intramolecular Radical Cyclization | Michael addition followed by radical-initiated ring closure. | Et₃B | nih.gov |

| Intramolecular Wurtz Reaction | Reductive cyclization of a 1,3-dihalide. | Zinc or other reducing metals | researchgate.net |

| Nucleophilic Fluorination | Conversion of a carbonyl or diol on a cyclopropane to a gem-difluoride. | DAST, SF₄ | researchgate.net |

| Michael-Induced Ring Closure (MIRC) | Michael addition of a nucleophile to an activated alkene followed by intramolecular cyclization. | Base, suitable electrophile with a leaving group | researchgate.netrsc.org |

Functional Group Interconversions on Existing Cyclopropane Frameworks

One strategic approach to complex cyclopropane derivatives involves modifying functional groups on a pre-existing cyclopropane ring. This methodology is advantageous as it allows for the late-stage introduction of desired functionalities, preserving the strained three-membered ring throughout the synthetic sequence. nih.gov The versatility of this approach is demonstrated in the synthesis of various cyclopropane-containing natural products. rsc.org

Key transformations include:

Oxidation/Reduction: Alcohols on a cyclopropane ring can be oxidized to ketones or aldehydes, which then serve as handles for further C-C bond formation. Conversely, the reduction of carbonyls or carboxylic acids provides access to cyclopropylmethanols.

Nucleophilic Substitution: Halogenated cyclopropanes can undergo substitution reactions with a variety of nucleophiles to introduce amines, ethers, and other functional groups.

Cross-Coupling Reactions: The advent of modern cross-coupling reactions has enabled the direct attachment of various substituents to cyclopropane rings. For instance, cyclopropyl (B3062369) Grignard reagents or cyclopropylboronic acids can be coupled with organic halides. organic-chemistry.org

A notable example is the synthesis of difluorinated carbocyclic homonucleoside analogs, where a difluorocyclopropane derivative containing an alcohol was prepared and subsequently coupled with nucleoside analogs via a Mitsunobu reaction. nih.gov This highlights how functional group interconversion on the cyclopropane unit is a critical step in building more complex molecules.

Elaboration of the Fluorinated Propanol (B110389) Moiety

This section details the construction of the three-carbon chain bearing the gem-difluoro and hydroxyl groups, a critical component of the target molecule.

Building the carbon backbone is the initial step. Standard organic transformations can be employed, such as the addition of organometallic reagents to epoxides or aldehydes. For instance, a cyclopropyl Grignard reagent could, in principle, be added to a suitable three-carbon electrophile already containing the difluoro moiety or a precursor to it.

Achieving the correct placement of the hydroxyl group is crucial. The regioselectivity of hydroxylation can be controlled through several methods. One approach involves the hydroboration-oxidation of a terminal alkene, which reliably places the hydroxyl group at the terminal carbon.

Enzymatic catalysis offers a highly selective method for hydroxylation. For example, alkane hydroxylases (AlkB) from Pseudomonas putida Gpo1 have been used for the highly selective terminal hydroxylation of gem-difluorinated octanes to produce gem-difluorinated octan-1-ols. researchgate.net This biocatalytic approach can provide high efficiency and selectivity under mild conditions. Similarly, cytochrome P450 enzymes can be engineered to control the regioselectivity of hydroxylation on fluorinated substrates. researchgate.net

For substrates containing directing groups, Au(I) catalysis can achieve regioselective and predictable conversion of alkynes to vinyl fluorides, which can then be further functionalized to alcohols. nih.gov

The introduction of the gem-difluoro group (CF2) is a key challenge in fluorination chemistry. This moiety is often installed by replacing two C-H bonds or a carbonyl group. nih.gov

Several methods are available for geminal difluorination:

Deoxyfluorination of Carbonyls: Ketones and aldehydes can be converted to their corresponding gem-difluoroalkanes using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. nih.gov For the synthesis of 3,3-difluoropropan-1-ol (B2636649), a precursor such as 3-oxopropan-1-ol (protected) would be required.

Fluorinative Rearrangements: The use of I(I)/I(III) catalysis with an external oxidant and an amine·HF complex can transform α-(bromomethyl)styrenes into building blocks containing a geminal difluoromethylene group through a phenonium ion rearrangement/fluorination sequence. nih.gov

From Hydrazones: A method for producing geminal difluoro compounds involves reacting a compound with a fluorinating agent in the presence of an N-chloroimide compound. google.com

The choice of method depends on the substrate's functional group tolerance and the desired reaction conditions.

| Difluorination Method | Reagent/Catalyst | Precursor Functional Group | Reference |

| Deoxyfluorination | Deoxo-Fluor® | Carbonyl (Ketone/Aldehyde) | nih.gov |

| Fluorinative Rearrangement | p-TolI / Selectfluor® / Amine·HF | α-(bromomethyl)styrene | nih.gov |

| From Hydrazones | Fluorinating agent / N-chloroimide | Hydrazone | google.com |

Comprehensive Synthesis Pathways to 3-Cyclopropyl-3,3-difluoropropan-1-ol

Synthesizing the target molecule requires a strategy that effectively combines the formation of the cyclopropane ring with the construction of the difluoropropanol side chain.

A convergent approach, where the cyclopropyl and the difluoropropanol fragments are synthesized separately and then joined, is often the most efficient strategy for complex molecules. This allows for the optimization of each synthetic route independently before the final coupling step.

A plausible convergent synthesis could involve:

Preparation of a Cyclopropyl Nucleophile: Synthesis of cyclopropylmagnesium bromide or another suitable cyclopropyl organometallic reagent.

Preparation of a Difluorinated Electrophile: Synthesis of a molecule like 3,3-difluoropropanal or 1-bromo-3,3-difluoropropane.

Coupling: The reaction between the cyclopropyl nucleophile and the difluorinated electrophile to form the C-C bond, yielding the carbon skeleton of the target molecule. For example, the addition of cyclopropylmagnesium bromide to 3,3-difluoropropanal would directly yield this compound after workup.

Linear Synthesis Through Sequential Functionalization

Linear synthesis of this compound and related structures involves the stepwise construction of the molecule, where key functional groups and structural motifs are introduced in a sequential manner. A common strategy begins with a readily available olefin precursor, which is then subjected to a cyclopropanation reaction, followed by functional group interconversion to yield the final alcohol.

One prevalent approach involves the difluorocyclopropanation of a protected allylic alcohol. The synthesis starts with the protection of the hydroxyl group of an allylic alcohol, such as 3-buten-1-ol. This protected alkene then undergoes a [2+1] cycloaddition with a difluorocarbene source. Difluorocarbene (:CF₂) is a reactive intermediate that can be generated from various precursors, including the thermal decomposition of sodium chlorodifluoroacetate or the reaction of (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) with a halide source like sodium iodide. beilstein-journals.org The reaction of the protected alkene with difluorocarbene yields the corresponding protected 1-(2,2-difluorocyclopropyl)ethanol derivative. The final step is the removal of the protecting group to liberate the primary alcohol, affording the target compound.

Alternatively, a synthetic sequence can begin with a gem-difluorocyclopropane derivative that already contains a handle for further functionalization. For instance, a gem-difluorocyclopropylstannane can be synthesized via hydrostannation of a corresponding gem-difluorocyclopropene. nih.gov This organotin intermediate can then undergo a lithium-tin exchange upon treatment with an organolithium reagent like methyllithium. The resulting lithiated difluorocyclopropane is a potent nucleophile that can react with an electrophile, such as formaldehyde, to introduce the hydroxymethyl group, thereby forming the desired 3,3-difluoropropan-1-ol backbone after an aqueous workup. nih.gov This method offers high stereoselectivity in the formation of the subsequent product. nih.gov

Enantioselective Synthesis of Fluorinated Cyclopropyl Alcohols

The synthesis of single-enantiomer fluorinated cyclopropanes is of high interest for pharmaceutical applications. wpmucdn.com Achieving stereocontrol in the synthesis of molecules like this compound can be accomplished through several key strategies, including the use of chiral auxiliaries, asymmetric catalysis, and kinetic resolution.

Chiral Auxiliary-Based Approaches in Cyclopropanation

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

In the context of synthesizing chiral fluorinated cyclopropanes, a chiral auxiliary can be attached to an alkene precursor. For example, an α,β-unsaturated carboxylic acid can be coupled to a chiral oxazolidinone, such as an Evans auxiliary. nih.govsantiago-lab.com The resulting chiral enoate can then undergo a diastereoselective cyclopropanation reaction. The bulky substituent on the chiral auxiliary effectively shields one face of the double bond, forcing the incoming carbene to add to the less sterically hindered face. This approach controls the absolute stereochemistry of the newly formed cyclopropane ring. Subsequent cleavage of the auxiliary, typically through hydrolysis or reduction, yields the enantiomerically enriched cyclopropane carboxylic acid or alcohol, respectively. While this method is effective, it requires stoichiometric amounts of the chiral auxiliary and involves additional protection and deprotection steps. wiley-vch.de

Asymmetric Catalysis for Constructing Stereocenters in Fluorinated Cyclopropanes

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. mdpi.com Both metal-based catalysts and biocatalysts have been successfully employed for the asymmetric cyclopropanation of fluorinated olefins.

Metal-Catalyzed Approaches: Chiral rhodium(II) carboxylate complexes are highly effective catalysts for the asymmetric cyclopropanation of alkenes with diazo compounds. researchgate.netacs.orgemory.edu In the synthesis of fluorinated cyclopropanes, a rhodium catalyst bearing chiral ligands, such as Rh₂(S-BTPCP)₄, can catalyze the reaction between a difluoromethylated olefin and a diazo reagent like ethyl diazoacetate. researchgate.net This methodology can produce highly functionalized difluoromethylated cyclopropanes with excellent levels of diastereo- and enantioselectivity, often exceeding 99% ee. researchgate.net The choice of catalyst and the nature of the diazo compound are critical for achieving high stereocontrol. acs.org

Biocatalytic Approaches: In recent years, biocatalysis has emerged as a powerful tool for stereoselective transformations. wpmucdn.comrochester.edu Engineered enzymes, particularly heme-containing proteins like myoglobin, have been developed to catalyze carbene transfer reactions for cyclopropanation. nih.govresearchgate.net These biocatalysts can perform cyclopropanation of a broad range of gem-difluoroalkenes with diazoacetonitrile, achieving outstanding diastereo- and enantiocontrol (up to 99:1 d.r. and 99% e.e.). wpmucdn.comnih.gov This enzymatic approach provides access to valuable fluorinated cyclopropane building blocks that are challenging to obtain through traditional chemocatalytic methods. wpmucdn.com

| Catalyst Type | Example Catalyst/Enzyme | Substrates | Typical Stereoselectivity |

|---|---|---|---|

| Chiral Rhodium Catalyst | Rh₂(S-BTPCP)₄ | Difluoromethylated olefins + Diazoesters | High dr, up to 99% ee researchgate.net |

| Engineered Myoglobin | Mb(H64V,V68A) | gem-Difluoroalkenes + Diazoacetonitrile | up to >99% de, >99% ee rochester.edu |

| Noyori-Ikariya Catalyst | RuCl[(p-cymene)(S,S)-TsDPEN] | gem-Difluorocyclopropenyl esters | up to 99% ee nih.govresearchgate.net |

Kinetic Resolution Techniques for Optically Active Fluorinated Intermediates

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. beilstein-journals.org This technique is particularly effective when one enantiomer reacts significantly faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer and the product from the faster-reacting enantiomer, both in high enantiomeric excess. The theoretical maximum yield for the recovered starting material or the product is 50%.

Enzymatic kinetic resolution is a widely used strategy for obtaining optically active alcohols and esters. mdpi.comresearchgate.net Lipases are commonly employed for their ability to selectively catalyze the hydrolysis or acylation of one enantiomer in a racemic mixture. nih.govresearchgate.net For instance, a racemic mixture of a fluorinated cyclopropyl methanol (B129727) derivative can be subjected to transesterification with an acyl donor (e.g., vinyl acetate) in the presence of a lipase (B570770) such as Amano PS or Novozym 435. nih.govmdpi.com The enzyme will preferentially acylate one enantiomer, for example, the (R)-alcohol, leaving the (S)-alcohol unreacted. By stopping the reaction at approximately 50% conversion, both the resulting (R)-ester and the unreacted (S)-alcohol can be isolated with high enantiomeric purity. mdpi.com This method has been successfully applied to the resolution of various fluorinated and cyclopropyl-containing alcohols. nih.govresearchgate.netresearchgate.net

Theoretical and Computational Investigations of Fluorinated Cyclopropyl Alcohols

Electronic Structure and Bonding Analysis

The introduction of geminal difluoro groups onto a cyclopropane (B1198618) ring dramatically alters its fundamental electronic and structural characteristics. Computational studies are essential for quantifying these changes and predicting their chemical consequences.

The cyclopropane ring is inherently strained due to its 60° bond angles, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. Computational studies, particularly those using ab initio quantum chemical calculations, have demonstrated that the introduction of two fluorine atoms on the same carbon atom (gem-difluorination) substantially increases this ring strain.

| Compound | Ring Strain Energy (kcal/mol) |

| Cyclopropane | 27.1 |

| 1,1-Difluorocyclopropane | 42.4 |

| Data derived from theoretical heat of hydrogenation calculations. rsc.orgresearchgate.net |

Fluorine is the most electronegative element, and its incorporation into an organic molecule creates a highly polarized carbon-fluorine (C-F) bond. nih.gov In this bond, the fluorine atom carries a partial negative charge, while the carbon atom bears a partial positive charge, resulting in a strong bond dipole. nih.gov In a gem-difluoro moiety, the two C-F dipoles create a complex electrostatic environment that significantly influences both intramolecular and intermolecular interactions.

Computational models are used to map the molecular electrostatic potential, revealing the electron-rich region around the fluorine atoms and the electron-deficient character of the adjacent carbon. These strong dipoles can lead to significant dipole-dipole interactions that affect the molecule's conformational preferences. nih.gov For instance, repulsive interactions can occur between the dipoles of two nearby C-F bonds, destabilizing certain conformations. nih.gov Conversely, these dipoles can engage in stabilizing intermolecular interactions, such as dipole-dipole and charge-dipole interactions, with other polar molecules or functional groups within a protein binding site. nih.gov The ability of the fluorine atoms to act as weak hydrogen bond acceptors is another critical intermolecular interaction that can be explored through computational analysis.

| Bond | Property | Calculated Value |

| C-F | Polarity | Highly Polar |

| Bond Length | ~1.32 Å | |

| Nature of Interaction | Dipole-Dipole, Charge-Dipole | |

| Representative values based on general organofluorine computational studies. njit.edu |

Quantum Chemical Elucidation of Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for mapping the potential energy surfaces of chemical reactions. These studies allow for the detailed elucidation of reaction mechanisms, including the characterization of transient species like transition states and intermediates.

The formation of the gem-difluorocyclopropane ring often proceeds through the addition of a difluorocarbene (:CF₂) species to an alkene. Computational analysis of this cyclopropanation reaction helps to characterize the transition state, providing insight into the reaction's stereospecificity and kinetics.

More frequently studied are the ring-opening reactions, for which the high ring strain serves as a thermodynamic driving force. rsc.org DFT calculations have been employed to analyze the transition states of various ring-opening pathways. For example, in Lewis acid-catalyzed [3+2]-cycloadditions, calculations have shown that the C–C bond cleavage can occur via an Sₙ2-type attack, and the structure and energy of the corresponding transition state can be precisely determined. rsc.org Similarly, for base-induced ring-openings, computational models propose a concerted disrotatory cleavage of the distal C-C bond. lookchem.com Analyzing the energy barriers (activation energies) of these transition states allows chemists to predict reaction conditions and understand why certain pathways are favored over others. rsc.org

While fluorine is strongly electron-withdrawing, computational studies and experimental evidence have revealed the capacity of a gem-difluoro group to stabilize adjacent cationic and radical centers. This seemingly counterintuitive effect is crucial for directing the regioselectivity of ring-opening reactions.

In certain visible-light-promoted reactions, the regioselective cleavage of the C2-C3 bond is attributed to the cation-stabilizing property of the gem-difluoro moiety. rsc.org DFT calculations can model the structure of these cationic intermediates, showing how charge is distributed and stabilized. Similarly, radical intermediates are key in many transformations of fluorinated cyclopropanes. nih.gov The generation of a radical cation intermediate, often through photo-oxidized aromatic rings, can induce the ring-opening step. rsc.org Quantum chemical calculations help to understand the stability of these radical species and the energetic favorability of their formation and subsequent reaction pathways.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile or reaction coordinate diagram can be constructed for complex chemical transformations. These profiles provide a quantitative understanding of a reaction's feasibility and selectivity.

For fluorinated cyclopropanes, computational studies have mapped the energetic profiles of various rearrangements and ring-opening cross-coupling reactions. rsc.orgacs.org For instance, CASPT2 calculations have been used to determine the activation energy for the rearrangement of fluorinated methylenecyclopropanes, with results that show excellent agreement with experimental values. acs.org In other studies, DFT calculations revealed that the energy barrier to form a linear product in a nickel-catalyzed cross-coupling was 1.1 kcal/mol lower than that for the branched product, explaining the observed linear selectivity as a result of steric hindrance in the transition state. rsc.org These energetic profiles are predictive tools that guide the development of new synthetic methodologies by identifying the most and least favorable reaction pathways.

Conformational Landscape and Dynamics of 3-Cyclopropyl-3,3-difluoropropan-1-ol

A comprehensive search of scientific literature and chemical databases reveals a significant gap in the experimental and computational investigation of this compound. Currently, there are no published studies that specifically detail the conformational landscape or dynamics of this particular fluorinated cyclopropyl (B3062369) alcohol.

Factors that would be expected to influence the conformational preferences include:

Steric Hindrance: Interactions between the bulky cyclopropyl group and the substituents on the propanol (B110389) chain.

Intramolecular Hydrogen Bonding: The potential for the hydroxyl group to form a hydrogen bond with one of the fluorine atoms, which could stabilize certain conformations.

Gauche Effects: The tendency of vicinal electronegative substituents (in this case, fluorine and oxygen) to prefer a gauche orientation.

Electronic Effects of the Cyclopropyl Ring: The unique electronic properties of the cyclopropyl group, which can influence the geometry and stability of adjacent parts of the molecule.

Without dedicated computational studies, any discussion of the specific conformational landscape of this compound remains speculative.

Advanced Spectroscopic Characterization and Computational Correlation (e.g., NMR, IR, Mass Spectrometry)

Similar to the conformational analysis, there is a lack of published experimental or computationally predicted spectroscopic data for this compound. Advanced spectroscopic characterization would be essential for the definitive identification and structural elucidation of this compound. Computational correlation would play a vital role in assigning the observed spectral features to the specific structural elements of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A theoretical prediction of the ¹H, ¹³C, and ¹⁹F NMR spectra would be invaluable.

¹H NMR: The spectrum would be expected to show distinct signals for the protons on the cyclopropyl ring, the methylene (B1212753) groups of the propanol chain, and the hydroxyl proton. The coupling constants between these protons would provide crucial information about the dihedral angles and thus the preferred conformation in solution.

¹³C NMR: The carbon spectrum would provide information on the chemical environment of each carbon atom, including the unique signal for the difluorinated carbon.

¹⁹F NMR: This would show a signal for the two equivalent fluorine atoms, and its coupling to adjacent protons would further aid in conformational analysis.

A hypothetical data table for predicted NMR shifts, which would require computational chemistry software to generate, is presented below to illustrate the type of data that would be sought.

Hypothetical Predicted NMR Data

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (CH-cyclopropyl) | Value |

| ¹H (CH₂-cyclopropyl) | Value |

| ¹H (CH₂) | Value |

| ¹H (CH₂OH) | Value |

| ¹H (OH) | Value |

| ¹³C (CF₂) | Value |

| ¹³C (CH-cyclopropyl) | Value |

| ¹³C (CH₂) | Value |

| ¹³C (CH₂OH) | Value |

| ¹⁹F | Value |

Note: This table is for illustrative purposes only. Actual values would need to be calculated using appropriate computational methods.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by specific vibrational frequencies corresponding to the functional groups present. Key expected absorptions would include:

A broad O-H stretching band for the alcohol group.

C-H stretching vibrations for the cyclopropyl and alkyl groups.

Strong C-F stretching bands, characteristic of fluorinated compounds.

C-O stretching vibration.

Computational frequency calculations would be necessary to assign these vibrational modes to specific motions of the atoms within the molecule.

Hypothetical IR Absorption Data

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch | Value |

| C-H Stretch (cyclopropyl) | Value |

| C-H Stretch (alkyl) | Value |

| C-F Stretch | Value |

| C-O Stretch | Value |

Note: This table is for illustrative purposes only. Actual values would need to be calculated.

Mass Spectrometry: Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern. The high-resolution mass spectrum would confirm the elemental composition. The fragmentation pattern, which could be predicted computationally, would be expected to show characteristic losses, such as the loss of water, a cyclopropyl group, or fluorine-containing fragments, aiding in the structural confirmation.

Applications of 3 Cyclopropyl 3,3 Difluoropropan 1 Ol As a Synthetic Intermediate and Building Block

Strategic Integration of the 3-Cyclopropyl-3,3-difluoropropan-1-ol Moiety into Complex Molecular Architectures

The strategic incorporation of the this compound motif into more complex molecules hinges on the reactivity of its primary alcohol functional group. This hydroxyl group can be readily transformed into other functionalities, allowing for a variety of coupling strategies.

Key transformations for integrating this building block include:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. These functional groups are versatile handles for forming carbon-carbon and carbon-heteroatom bonds through reactions such as Wittig reactions, aldol (B89426) condensations, amide bond formations, and esterifications.

Conversion to Leaving Groups: The hydroxyl group can be converted into a good leaving group, such as a tosylate, mesylate, or halide. This activates the carbon for nucleophilic substitution reactions, enabling the introduction of a wide range of nucleophiles, including amines, azides, cyanides, and carbon nucleophiles.

Etherification: Williamson ether synthesis or other etherification methods can be employed to connect the this compound unit to other molecular fragments through an ether linkage.

Esterification: The alcohol can be acylated to form esters, which can be a stable linkage in the final target molecule or serve as a protecting group.

The gem-difluorocyclopropane unit is generally stable under the conditions required for these transformations, ensuring that this valuable structural motif remains intact during the synthetic sequence.

Case Studies in the Synthesis of Structurally Diverse Fluorinated Compounds

While specific, published case studies employing this compound are not extensively documented, its utility can be illustrated through plausible synthetic routes to complex fluorinated molecules. The following hypothetical synthesis demonstrates how this building block could be used to prepare a novel fluorinated analogue of a bioactive scaffold.

Hypothetical Synthesis of a Novel Fluorinated Amine:

This example outlines a potential multi-step synthesis of a complex fluorinated amine, starting from this compound.

Scheme 1: Hypothetical Synthetic Route

Table 2: Steps in the Hypothetical Synthesis

| Step | Reaction | Reagents and Conditions | Product | Purpose |

| 1 | Tosylation | p-Toluenesulfonyl chloride (TsCl), pyridine | 3-Cyclopropyl-3,3-difluoropropyl tosylate | Conversion of the alcohol to a good leaving group. |

| 2 | Azide (B81097) Substitution | Sodium azide (NaN₃), dimethylformamide (DMF) | 1-Azido-3-cyclopropyl-3,3-difluoropropane | Introduction of a nitrogen functionality. |

| 3 | Reduction | Hydrogen gas (H₂), Palladium on carbon (Pd/C) | 3-Cyclopropyl-3,3-difluoropropan-1-amine | Reduction of the azide to a primary amine. |

| 4 | Amide Coupling | Carboxylic acid, coupling agent (e.g., EDC, HOBt) | Target Fluorinated Amide | Formation of the final complex molecule. |

This hypothetical sequence showcases the utility of this compound as a precursor to a key amine intermediate, which can then be elaborated into a wide range of structurally diverse compounds through well-established amide coupling protocols.

Future Research Directions in Fluorinated Cyclopropyl (B3062369) Alcohol Chemistry for Advanced Organic Synthesis

The field of fluorinated cyclopropyl alcohol chemistry is poised for significant growth, driven by the increasing demand for novel fluorinated building blocks in drug discovery and materials science. Future research involving this compound and related compounds is likely to focus on several key areas:

Development of Novel Synthetic Methodologies: The exploration of new reactions that leverage the unique electronic properties of the gem-difluorocyclopropane moiety could lead to novel transformations and the construction of previously inaccessible molecular architectures. This includes the development of catalytic methods for the asymmetric functionalization of the cyclopropane (B1198618) ring.

Synthesis of Novel Bioactive Molecules: The systematic incorporation of the this compound motif into known bioactive scaffolds is a promising strategy for the development of new drug candidates with improved pharmacological profiles. The interplay between the cyclopropyl ring's conformational constraints and the electronic effects of the gem-difluoro group could lead to enhanced potency and selectivity.

Exploration of Ring-Opening Reactions: Controlled ring-opening of the gem-difluorocyclopropane can provide access to a variety of linear, fluorinated structures. rsc.org Future research could focus on developing selective methods for the ring-opening of this compound to generate novel fluoroallylic alcohols and their derivatives. nih.gov

Application in Materials Science: The unique properties imparted by the gem-difluorocyclopropyl group, such as altered polarity and thermal stability, could be exploited in the design of new polymers, liquid crystals, and other advanced materials.

Q & A

Q. What are the established synthetic routes for 3-Cyclopropyl-3,3-difluoropropan-1-ol, and what key reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclopropanation of fluorinated precursors. A common approach includes:

- Step 1 : Fluorination of propanol derivatives using agents like DAST (diethylaminosulfur trifluoride) to introduce difluoro groups .

- Step 2 : Cyclopropane ring formation via Simmons-Smith reaction or transition-metal-catalyzed cyclopropanation of allylic alcohols .

- Critical Parameters :

- Temperature control (<0°C for fluorination to avoid side reactions) .

- Solvent choice (e.g., dichloromethane for cyclopropanation to stabilize reactive intermediates) .

- Stoichiometric ratios of Zn/Cu pairs in cyclopropanation to minimize byproducts .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural and enantiomeric purity of this compound?

- Methodological Answer :

- NMR : NMR is critical for confirming difluoro substitution patterns (δ -110 to -125 ppm for CF groups) . NMR can resolve cyclopropyl protons (δ 0.5–2.0 ppm, multiplet patterns) .

- Chiral HPLC : Use cellulose-based chiral columns (e.g., Chiralpak® IC) with hexane/isopropanol gradients to separate enantiomers, given the compound’s potential stereogenicity .

- Mass Spectrometry : High-resolution ESI-MS validates molecular formula (expected [M+H]: 164.07) and detects impurities from incomplete fluorination .

Q. How does the presence of the cyclopropyl group and difluoro motif influence the compound's physicochemical properties compared to non-cyclopropyl analogs?

- Methodological Answer :

- Lipophilicity : Cyclopropyl increases logP by ~0.5 units compared to linear alkyl chains, enhancing membrane permeability .

- Metabolic Stability : Difluoro groups reduce oxidative metabolism (CYP450 inhibition) by stabilizing C-F bonds, as seen in analogs like 3,3-difluoropropanol .

- Thermal Stability : Cyclopropane strain energy (~27 kcal/mol) may lower decomposition temperatures; DSC analysis is recommended to assess stability .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictory NMR data when characterizing diastereomeric mixtures formed during cyclopropanation reactions?

- Methodological Answer :

- Variable Temperature (VT) NMR : Resolves overlapping signals by slowing exchange rates at low temperatures (e.g., -40°C in CDCl) .

- COSY and NOESY : Identifies through-space couplings between cyclopropyl protons and adjacent fluorinated carbons to assign stereochemistry .

- Isotopic Labeling : Synthesize -labeled analogs to trace coupling constants in complex splitting patterns .

Q. How can computational chemistry methods (DFT, molecular docking) predict the compound's metabolic stability and target binding affinity in drug discovery applications?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict bond dissociation energies (BDEs) of C-F bonds, correlating with metabolic resistance .

- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like GABA receptors (fluorine’s electronegativity enhances H-bonding with Thr236) .

- MD Simulations : Assess binding mode stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .

Q. What experimental approaches are recommended for elucidating the reaction mechanism of fluoride elimination observed during acid-catalyzed dehydration of this alcohol?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare / using deuterated analogs to identify rate-determining steps (e.g., E1 vs. E2 mechanisms) .

- Trapping Experiments : Introduce radical scavengers (e.g., TEMPO) to detect carbocation intermediates in acidic conditions .

- In Situ IR Spectroscopy : Monitor C-F stretching (1150–1250 cm) disappearance to track fluoride elimination kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.